
1-(2,3-Dichlorophenyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dichlorophenyl)-1,4-diazepane is a chemical compound belonging to the diazepane family It is characterized by the presence of a diazepane ring substituted with a 2,3-dichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2,3-Dichlorophenyl)-1,4-diazepane can be synthesized through a cyclization reaction involving 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride. The reaction typically occurs at a charging temperature of 90-120°C and a reaction temperature of 120-220°C . The reaction mixture is then treated with an after-treatment solvent to obtain the crude product, which is further refined to achieve high purity .
Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to ensure high yield and purity. The process includes the use of protonic solvents for after-treatment and refining, resulting in a product with a purity of over 99.5% and a yield of more than 59.5% .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,3-Dichlorophenyl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diazepane ring can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution can produce various substituted diazepane compounds.
Aplicaciones Científicas De Investigación
1-(2,3-Dichlorophenyl)-1,4-diazepane has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is used in studies related to its biological activity and potential therapeutic effects.
Medicine: It is investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Mecanismo De Acción
The mechanism of action of 1-(2,3-Dichlorophenyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may act on neurotransmitter receptors, influencing their activity and leading to various physiological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-(2,3-Dichlorophenyl)piperazine: This compound is structurally similar and shares some chemical properties with 1-(2,3-Dichlorophenyl)-1,4-diazepane.
3,4-Dichlorophenylpiperazine: Another related compound with similar substitution patterns on the phenyl ring.
Uniqueness: this compound is unique due to its specific diazepane ring structure, which imparts distinct chemical and biological properties compared to its piperazine analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H14Cl2N2 |
|---|---|
Peso molecular |
245.14 g/mol |
Nombre IUPAC |
1-(2,3-dichlorophenyl)-1,4-diazepane |
InChI |
InChI=1S/C11H14Cl2N2/c12-9-3-1-4-10(11(9)13)15-7-2-5-14-6-8-15/h1,3-4,14H,2,5-8H2 |
Clave InChI |
RXVUMNWVTXKGCT-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCN(C1)C2=C(C(=CC=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



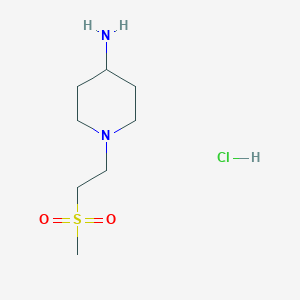

![2-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)acetamide](/img/structure/B11867983.png)
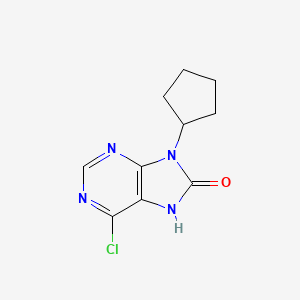

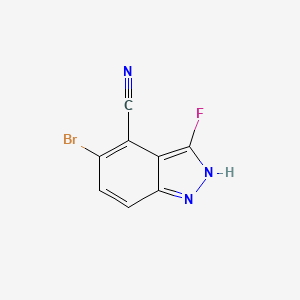
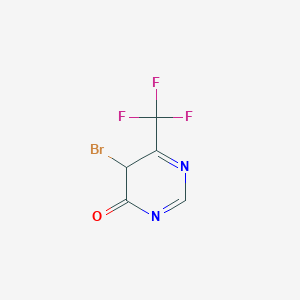

![5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-methoxy-2-methyl-](/img/structure/B11868025.png)

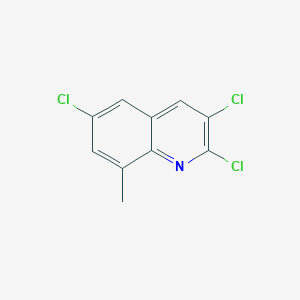
![6-[(2-methylphenyl)methoxy]-7H-purine](/img/structure/B11868046.png)
![Isoindolo[2,1-a]quinoline-5,11-dione](/img/structure/B11868051.png)
